N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core quinazolinone structure, followed by the introduction of the dioxolo group and the oxadiazole moiety. Key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolo Group: This step often requires the use of protecting groups and specific reagents to ensure selective reactions.
Attachment of the Oxadiazole Moiety: This is achieved through condensation reactions, often using reagents like hydrazine derivatives and carboxylic acids.
Final Coupling: The final step involves coupling the intermediate with 3,4-dimethoxyphenethylamine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenethyl or oxadiazole groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide: shares similarities with other quinazolinone derivatives and oxadiazole-containing compounds.
Uniqueness
Structural Complexity: The combination of quinazolinone, dioxolo, and oxadiazole moieties makes it unique.
Biological Activity: Its potential biological activities distinguish it from other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C30H27N5O8 |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C30H27N5O8/c1-39-22-9-8-18(12-23(22)40-2)10-11-31-26(36)15-34-21-14-25-24(41-17-42-25)13-20(21)29(37)35(30(34)38)16-27-32-28(33-43-27)19-6-4-3-5-7-19/h3-9,12-14H,10-11,15-17H2,1-2H3,(H,31,36) |
InChI Key |
TYUCHSBSQQKCNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC |
Origin of Product |
United States |
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